Cytotoxicity Potency vs. DCA
AlbA-DCA exhibits a dramatic increase in cytotoxic potency compared to its parent compound, dichloroacetate (DCA). In vitro studies show AlbA-DCA's IC₅₀ values are up to three orders of magnitude lower (more potent) than those reported for single-agent DCA. This demonstrates the conjugate's superior ability to inhibit cancer cell viability .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.43 μM (MCF-7 cells); 1.31 μM (4T1 cells); 3.78 μM (A375 cells) |
| Comparator Or Baseline | DCA: >2 mM (various NSCLC cell lines) [1]; 50 mM (MDA-MB-231 cells) [2] |
| Quantified Difference | AlbA-DCA is >4,600-fold more potent than DCA in MCF-7 cells (0.43 μM vs. >2 mM). |
| Conditions | In vitro cytotoxicity assay (e.g., MTT) after 24-48h treatment. |
Why This Matters
This vast difference in potency is a primary driver for selecting AlbA-DCA over DCA for in vitro studies, as it enables effective cancer cell killing at concentrations that are often unattainable with DCA alone.
- [1] Dichloroacetate should be considered with platinum-based chemotherapy in hypoxic tumors rather than as a single agent in advanced non-small cell lung cancer. (2014). eScholarship. IC50 >2 mM for 54 NSCLC cell lines. View Source
- [2] The effect of glycolysis inhibitor dichloroacetate on the apoptosis rate and alteration of gene and miRNA expression of breast cancer cells MDA-MB-231. (2023). IC50 = 50 mM in MDA-MB-231 cells. View Source
